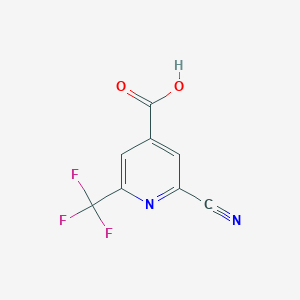

2-Cyano-6-(trifluoromethyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H3F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of a cyano group and a trifluoromethyl group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-(trifluoromethyl)isonicotinic acid typically involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours. The product is then extracted using diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

2-Cyano-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of 2-Cyano-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound is believed to affect cellular processes by modulating enzyme activity and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the cyano group.

Isonicotinic acid: Lacks both the cyano and trifluoromethyl groups.

Nicotinic acid:

Uniqueness

2-Cyano-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various applications in scientific research and industry .

Activité Biologique

2-Cyano-6-(trifluoromethyl)isonicotinic acid is a pyridine derivative notable for its significant biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural features, which include a cyano group and a trifluoromethyl substituent on the isonicotinic acid framework. The molecular formula is C₈H₄F₃N₃O₂, with a molecular weight of approximately 221.13 g/mol.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound's structural attributes enhance its lipophilicity and biological activity, making it a valuable candidate for drug development.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. The mechanism of action involves its interaction with specific enzymes and receptors, influencing their activity and potentially leading to reduced inflammation in various biological systems.

2. Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The binding affinities and kinetic profiles are under investigation to enhance efficacy further.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This aspect is crucial for developing new antibiotics in response to rising antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Interaction with inflammatory mediators | |

| Anticancer | Induction of apoptosis and cell cycle arrest | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant growth inhibition, particularly against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901), with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound interacts with specific enzymes that play roles in inflammatory pathways and cancer progression.

- Receptor Binding: It binds to cellular receptors, modulating their activity and influencing downstream signaling pathways.

Further research is ongoing to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique attributes of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-(Trifluoromethyl)nicotinic acid | 0.91 | Lacks cyano group; primarily used in neuropharmacology. |

| Methyl 6-(trifluoromethyl)nicotinate | 0.86 | Methyl ester form; different solubility properties. |

| Ethyl 6-(trifluoromethyl)nicotinate | 0.83 | Ethyl ester variant; varied pharmacokinetics. |

These comparisons highlight the distinct pharmacological potential of this compound within its chemical class.

Propriétés

Numéro CAS |

1393552-13-0 |

|---|---|

Formule moléculaire |

C8H3F3N2O2 |

Poids moléculaire |

216.12 g/mol |

Nom IUPAC |

2-cyano-6-(trifluoromethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-4(7(14)15)1-5(3-12)13-6/h1-2H,(H,14,15) |

Clé InChI |

UGLIPVLYKLHYCT-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1C#N)C(F)(F)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.